molecular formula C10H9BrN2OS B3329806 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one CAS No. 63500-83-4

2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B3329806
CAS RN: 63500-83-4
M. Wt: 285.16 g/mol
InChI Key: KAANEANCBKKQLE-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one” is a chemical compound that contains a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen . The compound also contains a bromophenyl group and an imino group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an aldehyde with an amine to form a Schiff base . In the case of “2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one”, the aldehyde could be 4-bromobenzaldehyde and the amine could be 3-methyl-1,3-thiazolidin-4-amine .


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one” includes a thiazolidine ring, a bromophenyl group, and an imino group . The presence of the bromine atom in the bromophenyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one” could include its formation from an aldehyde and an amine, as well as any reactions it might undergo due to the presence of the imino group .

Future Directions

The future directions for research on “2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one” could include further exploration of its biological activities and potential therapeutic applications, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

2-(4-bromophenyl)imino-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-13-9(14)6-15-10(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAANEANCBKKQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one

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